Cas no 1968478-77-4 ((3-bromo-2,6-difluorophenyl)(phenyl)methanol)

(3-Bromo-2,6-difluorophenyl)(phenyl)methanol is a fluorinated and brominated benzhydrol derivative with significant utility in synthetic organic chemistry. Its key structural features—a bromine substituent at the 3-position and fluorine atoms at the 2- and 6-positions—enhance its reactivity as an intermediate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The phenylmethanol moiety further enables functionalization via oxidation or nucleophilic substitution. This compound is particularly valuable in pharmaceutical and agrochemical research, where its halogenated aromatic system facilitates the construction of complex scaffolds. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for targeted synthesis.
(3-bromo-2,6-difluorophenyl)(phenyl)methanol structure
1968478-77-4 structure
Product Name:(3-bromo-2,6-difluorophenyl)(phenyl)methanol
CAS No:1968478-77-4
MF:C13H9BrF2O
MW:299.110769987106
CID:6780939
Update Time:2026-03-12

(3-bromo-2,6-difluorophenyl)(phenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-bromo-2,6-difluorophenyl)(phenyl)methanol
    • Inchi: 1S/C13H9BrF2O/c14-9-6-7-10(15)11(12(9)16)13(17)8-4-2-1-3-5-8/h1-7,13,17H
    • InChI Key: KZXNETCCIRQCLV-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1)(C1C(=CC=C(Br)C=1F)F)O

(3-bromo-2,6-difluorophenyl)(phenyl)methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB602775-25g
(3-Bromo-2,6-difluorophenyl)(phenyl)methanol; .
1968478-77-4
25g
€184.30 2025-04-20
abcr
AB602775-100g
(3-Bromo-2,6-difluorophenyl)(phenyl)methanol; .
1968478-77-4
100g
€469.10 2025-04-20

(3-bromo-2,6-difluorophenyl)(phenyl)methanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1968478-77-4)(3-bromo-2,6-difluorophenyl)(phenyl)methanol
Order Number:A1218065
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:33
Price ($):210
Email:sales@amadischem.com

Additional information on (3-bromo-2,6-difluorophenyl)(phenyl)methanol

Introduction to (3-bromo-2,6-difluorophenyl)(phenyl)methanol (CAS No. 1968478-77-4)

(3-bromo-2,6-difluorophenyl)(phenyl)methanol, identified by its CAS number 1968478-77-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its aromatic structure and the presence of both bromine and fluorine substituents, which contribute to its unique chemical properties and potential biological activities.

The molecular structure of (3-bromo-2,6-difluorophenyl)(phenyl)methanol consists of a benzyl alcohol moiety attached to a biphenyl ring system, where one of the phenyl rings is substituted with bromine atoms at the 3-position and fluorine atoms at the 2- and 6-positions. This specific arrangement of substituents imparts a high degree of electronic and steric complexity to the molecule, making it a promising candidate for further exploration in drug discovery and development.

In recent years, there has been a growing interest in the synthesis and characterization of halogenated aromatic compounds due to their diverse biological activities. The presence of bromine and fluorine atoms in (3-bromo-2,6-difluorophenyl)(phenyl)methanol suggests that it may exhibit properties such as enhanced binding affinity to biological targets, improved metabolic stability, and increased resistance to enzymatic degradation. These characteristics are particularly valuable in the design of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for various therapeutic targets. For instance, studies have shown that halogenated aromatic compounds can serve as effective scaffolds for designing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The specific substitution pattern in (3-bromo-2,6-difluorophenyl)(phenyl)methanol may facilitate interactions with key amino acid residues in protein targets, thereby modulating their activity.

The synthesis of (3-bromo-2,6-difluorophenyl)(phenyl)methanol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. The use of fluorinated intermediates has been particularly advantageous in achieving high yields and purity levels.

Electrochemical studies on this compound have also revealed interesting insights into its redox properties. The presence of electron-withdrawing fluorine atoms can influence the electron density distribution across the molecule, affecting its reactivity in electrochemical processes. Such findings are valuable for developing new synthetic strategies and understanding the mechanistic aspects of halogenated aromatic compounds.

The pharmacological evaluation of (3-bromo-2,6-difluorophenyl)(phenyl)methanol has been conducted using both in vitro and in vivo models. Preliminary results indicate that this compound exhibits promising bioactivity against certain disease-related targets. For example, it has shown inhibitory effects on specific enzymes involved in cancer cell proliferation. These findings underscore the potential of this molecule as a lead compound for further medicinal chemistry optimization.

The structural diversity offered by halogenated aromatic compounds like (3-bromo-2,6-difluorophenyl)(phenyl)methanol also makes them attractive for computational studies. Molecular modeling techniques have been utilized to predict binding modes and affinity profiles with various biological targets. These computational approaches complement experimental efforts by providing rapid screening platforms for identifying promising drug candidates.

In conclusion, (3-bromo-2,6-difluorophenyl)(phenyl)methanol (CAS No. 1968478-77-4) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset for drug discovery programs targeting various diseases. As research continues to uncover new applications for halogenated aromatic compounds, molecules like this one are poised to play a crucial role in the development of next-generation therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1968478-77-4)(3-bromo-2,6-difluorophenyl)(phenyl)methanol
A1218065
Purity:99%
Quantity:100g
Price ($):210
Email